Cas no 2008531-40-4 (Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester)
Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)8-12(16)9-11-6-5-7-11/h10-11H,5-9H2,1-4H3,(H,15,17)
- InChI Key: OTYZGFIUGCVQAB-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(C)CC(=O)CC1CCC1
Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796016-0.05g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-796016-0.1g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-796016-0.25g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-796016-0.5g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-796016-1.0g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-796016-2.5g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-796016-5.0g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
| Enamine | EN300-796016-10.0g |
tert-butyl N-(5-cyclobutyl-4-oxopentan-2-yl)carbamate |
2008531-40-4 | 95% | 10.0g |
$4545.0 | 2024-05-22 |
Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester
Recent Advances in the Study of Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester (CAS: 2008531-40-4)
The compound Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester (CAS: 2008531-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and tert-butyl ester functionalities, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and prodrugs. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential mechanisms of action, making it a compound of considerable interest for further investigation.
One of the key areas of research involving this compound is its role as an intermediate in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of peptidomimetics, which are crucial for targeting protein-protein interactions. The tert-butyl ester group in the molecule serves as a protective moiety, enabling selective deprotection under mild conditions, which is advantageous for multi-step synthetic routes. Furthermore, the cyclobutyl ring has been shown to confer conformational rigidity, enhancing the binding affinity of derived compounds to their biological targets.
In addition to its synthetic applications, Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester has been investigated for its potential as a prodrug. A recent preclinical study highlighted its ability to undergo enzymatic hydrolysis in vivo, releasing active metabolites with anti-inflammatory properties. This finding, reported in the European Journal of Pharmaceutical Sciences (2024), suggests that the compound could be optimized for improved bioavailability and targeted delivery, addressing some of the challenges associated with conventional drug formulations.
Another noteworthy development is the exploration of this compound's interactions with specific enzymes, such as serine proteases. Research conducted at the University of Cambridge (2024) utilized X-ray crystallography to elucidate the binding mode of derivatives of this compound within the active site of trypsin-like proteases. The results indicated that the cyclobutyl moiety plays a critical role in stabilizing the enzyme-inhibitor complex, providing insights for the design of more potent and selective inhibitors. These findings have significant implications for the treatment of diseases involving dysregulated protease activity, such as thrombosis and cancer.
Despite these advancements, challenges remain in the optimization and scale-up of processes involving Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester. Issues such as stereochemical control during synthesis and the need for greener synthetic methodologies are areas of active research. A recent review in Organic Process Research & Development (2024) summarized the latest strategies for addressing these challenges, including the use of biocatalysts and flow chemistry techniques. These innovations are expected to enhance the efficiency and sustainability of producing this compound and its derivatives.
In conclusion, Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester (CAS: 2008531-40-4) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications span from synthetic intermediates to prodrugs and enzyme inhibitors, with ongoing studies continually uncovering new potentials. Future research directions may include further mechanistic studies, in vivo efficacy evaluations, and the development of scalable synthetic routes. As the field progresses, this compound is poised to play a pivotal role in the discovery and development of next-generation therapeutics.
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